
5-Hydroxypyridine-3-carbonyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxypyridine-3-carbonyl azide is an organic compound that belongs to the class of azides Azides are known for their high reactivity and are often used in various chemical reactions, including cycloadditions and substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyridine-3-carbonyl azide typically involves the reaction of 5-hydroxypyridine-3-carboxylic acid with a suitable azidating agent. One common method is the use of sodium azide (NaN₃) in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent decomposition of the azide .
Industrial Production Methods
This would include optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azides .
化学反応の分析
Types of Reactions
5-Hydroxypyridine-3-carbonyl azide can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 5-hydroxypyridine-3-carbonyl amine.
Cycloaddition: Formation of 1,2,3-triazoles.
科学的研究の応用
5-Hydroxypyridine-3-carbonyl azide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.
Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Chemical Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Medicinal Chemistry:
作用機序
The mechanism of action of 5-Hydroxypyridine-3-carbonyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of highly reactive intermediates, such as nitrenes, which can further react with other molecules .
類似化合物との比較
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different applications.
Azidothymidine (AZT): A nucleoside analog used in antiviral therapy.
Benzyl Azide: Used in organic synthesis and materials science.
Uniqueness
5-Hydroxypyridine-3-carbonyl azide is unique due to its specific structure, which combines the reactivity of the azide group with the functional properties of the pyridine ring. This makes it particularly useful in the synthesis of heterocyclic compounds and functionalized materials .
特性
CAS番号 |
112193-40-5 |
|---|---|
分子式 |
C6H4N4O2 |
分子量 |
164.12 g/mol |
IUPAC名 |
5-hydroxypyridine-3-carbonyl azide |
InChI |
InChI=1S/C6H4N4O2/c7-10-9-6(12)4-1-5(11)3-8-2-4/h1-3,11H |
InChIキー |
MYYMQXJRABNCIG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1O)C(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


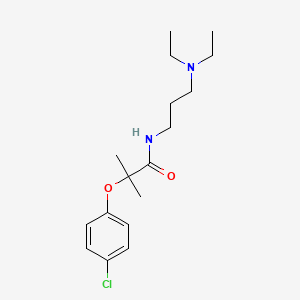
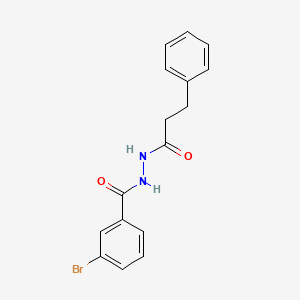
![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)

![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)
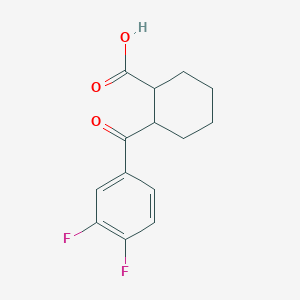
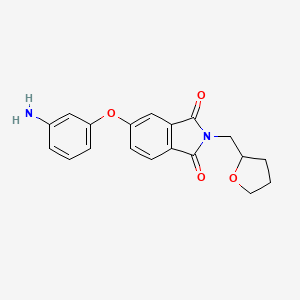
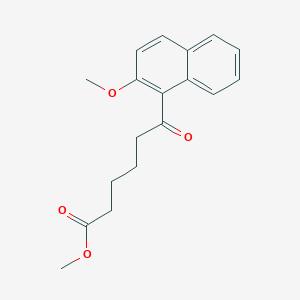
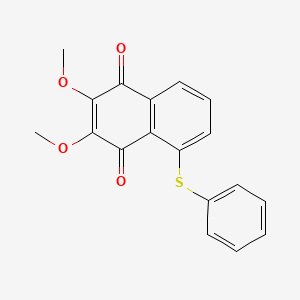

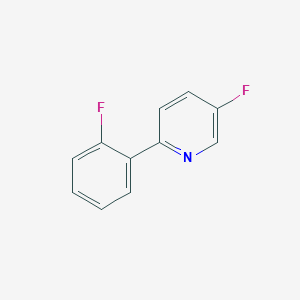
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B14144174.png)
![2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl naphthalen-1-ylacetate](/img/structure/B14144177.png)
![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)
